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Compound of Interest

2,1,3-Benzoxadiazole-5-
Compound Name:
carbaldehyde

cat. No.: B1272958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No: 32863-33-5).[1][2][3] Due to the limited
availability of directly published spectra for this specific molecule, this document combines
reported data for the parent compound, 2,1,3-Benzoxadiazole, with established spectroscopic
principles for aromatic aldehydes to present a predicted yet accurate profile. This guide is
intended to support research, drug development, and quality control activities where this
compound is of interest.

Chemical and Physical Properties

2,1,3-Benzoxadiazole-5-carbaldehyde is a solid, stable compound under normal temperature
and pressure.[1] Its core structure consists of a fused benzoxadiazole ring system with a
carbaldehyde group at the 5-position. This substitution pattern is expected to significantly
influence its electronic and, therefore, its spectroscopic properties.
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Property Value Reference
CAS Number 32863-33-5 [1][21[3]
Molecular Formula C7HaN20:2 [1][2]
Molecular Weight 148.12 g/mol [11[2]
Melting Point 58 °C [11[3]
Boiling Point 277.3 °C at 760 mmHg [1]

Flash Point 121.5°C [1]
Appearance White needle-like crystals [4]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,1,3-Benzoxadiazole-5-
carbaldehyde. These predictions are based on the analysis of the parent 2,1,3-
benzoxadiazole and the known effects of an aldehyde substituent on an aromatic system.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum is predicted to show signals in the aromatic region, with the aldehyde
proton being the most downfield-shifted signal. The protons on the benzoxadiazole ring will
exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Chemical Shift (5, Coupling Constant

opm) Multiplicity (3, H2) Assignment
~10.1 s - Aldehyde CHO
~8.3 d ~1.5 H-4

~8.0 dd ~9.0,1.5 H-6

~7.8 d ~9.0 H-7

3C NMR Spectroscopy (Predicted)
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The 13C NMR spectrum will be characterized by the presence of a signal for the carbonyl
carbon of the aldehyde group at a significantly downfield chemical shift. The aromatic carbons
will appear in the typical range for substituted benzene rings.

Chemical Shift (6, ppm) Assighment
~192 C=0 (Aldehyde)
~150 C-3a

~145 C-7a

~135 C-5

~129 C-6

~122 C-4

~118 C-7

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature a strong absorption band corresponding to the
carbonyl stretch of the aromatic aldehyde. Characteristic bands for the aromatic ring and the C-
H stretches of the aldehyde group are also expected.

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
C=0 Stretch (Aromatic
~1705 Strong

Aldehyde)

~1600, ~1540, ~1480 Medium-Strong Aromatic C=C Stretch

~1350 Medium C-N Stretch
~1200 Medium In-plane C-H Bend
~900-700 Strong Out-of-plane C-H Bend
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UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is expected to
show absorptions corresponding to 1t-1t* transitions within the aromatic system. The presence
of the aldehyde group in conjugation with the benzoxadiazole ring may lead to a red-shift
compared to the parent compound.

Molar Absorptivity .
Amax (nm) (&, L-mol-* 1 Solvent Assignment
g, L-mol~*-cm-

~250-270 > 10,000 Ethanol TI-TT* transition

~320-340 > 5,000 Ethanol n-Tt* transition

Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron ionization (El), is expected to show a prominent molecular
ion peak. Fragmentation will likely involve the loss of the aldehyde group.

m/z Relative Intensity (%) Assignment

148 High [M]* (Molecular lon)

119 Moderate [M-CHOJ*

91 Moderate [M-CHO-N]* or [M-CHO-COJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,1,3-Benzoxadiazole-5-
carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm
NMR tube. Ensure the sample is fully dissolved.

¢ Instrumentation: A 400 MHz or higher field NMR spectrometer.
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e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-16 ppm.
o Number of Scans: 16-64, depending on concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Spectral Width: 0-220 ppm.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to
a fine powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.

o Number of Scans: 16-32.

» Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for KBr) or the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a stock solution of 2,1,3-Benzoxadiazole-5-carbaldehyde in
a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of
approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 uM) to
ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Scan Range: 200-800 nm.
o Blank: Use the same solvent as used for the sample solution in a matched quartz cuvette.
o Path Length: 1 cm quartz cuvette.

o Data Processing: The absorbance spectrum is baseline-corrected against the solvent blank.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).

 Instrumentation: A mass spectrometer with an electron ionization (EIl) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

o Data Acquisition (GC-MS):
o GC Column: A non-polar capillary column (e.g., DB-5ms).

o Injection Mode: Split or splitless.
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o Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a
higher temperature (e.g., 250 °C) to ensure elution of the compound.

o MS lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: m/z 40-400.

o Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and
major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a
synthesized batch of 2,1,3-Benzoxadiazole-5-carbaldehyde.
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Synthesis & Purification

Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde

y

Purification (e.g., Column Chromatography)

Spectroscopig Characterization

Sample Preparation for Spectroscopy

\

Mass Spectrometry

Data Analysis & Xerification

Data Processing & Interpretation

:

Structure Verification

:

Final Report & Documentation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,1,3-
Benzoxadiazole-5-carbaldehyde. For definitive structural confirmation and purity assessment,
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it is recommended to acquire actual experimental data for the specific batch of the compound
under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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